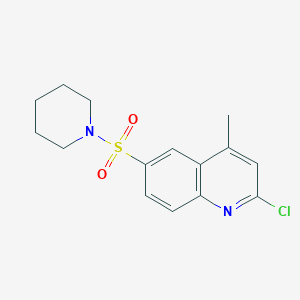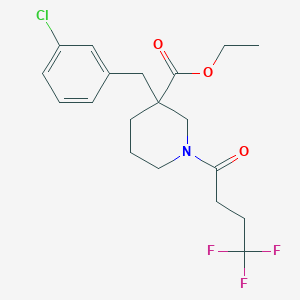
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline, also known as CPQ, is a synthetic chemical compound that belongs to the quinoline class of molecules. It is a highly potent and selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CPQ has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
作用机制
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline binds to the ATP binding site of CK2 and blocks its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and reduce tumor growth in animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines in animal models of inflammation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have neuroprotective effects and reduce neuronal damage in animal models of neurodegenerative disorders. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have antiviral effects and inhibit the replication of viruses in cellular models.
实验室实验的优点和局限性
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis (cell death) in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, including its complex synthesis method, its potential toxicity to normal cells, and its potential off-target effects on other kinases and cellular processes.
未来方向
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has significant potential for future research and development in the field of cancer and other diseases. Some of the future directions for 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline research include:
1. Development of novel 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the efficacy and safety of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in preclinical and clinical trials for the treatment of cancer and other diseases.
3. Investigation of the mechanisms of action of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline and its potential off-target effects on other kinases and cellular processes.
4. Identification of biomarkers and patient populations that are most likely to respond to 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline treatment.
5. Exploration of the potential use of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2 that has significant potential for therapeutic applications in cancer and other diseases. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models and has several advantages for lab experiments. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinoline with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline. The synthesis of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have shown that 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2, which is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been studied for its potential use in other diseases, such as neurodegenerative disorders, inflammation, and viral infections.
属性
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-11-9-15(16)17-14-6-5-12(10-13(11)14)21(19,20)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDWSQTYYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)

![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)

![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)